molecular formula C9H12N2O B6430415 3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 1864067-41-3

3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No. B6430415
CAS RN: 1864067-41-3
M. Wt: 164.20 g/mol
InChI Key: WMTQBJVTDSVYTB-UHFFFAOYSA-N
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Description

The description of an organic compound typically includes its molecular formula, structure, and functional groups. The compound you mentioned is a pyrimidinone derivative, which suggests it might have interesting biological activities .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis of pyrimidinone derivatives often involves reactions such as condensation, cyclization, and substitution .


Molecular Structure Analysis

The molecular structure of a compound is usually determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The reactivity of a compound is largely determined by its functional groups. Pyrimidinones, for example, can undergo a variety of reactions, including nucleophilic substitutions and eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. These properties can be determined using a variety of techniques .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. This can include studying the compound’s effects on cells or organisms, and assessing its potential for causing irritation, sensitization, or other harmful effects .

properties

IUPAC Name

3-(cyclopropylmethyl)-6-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-4-9(12)11(6-10-7)5-8-2-3-8/h4,6,8H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTQBJVTDSVYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one

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